

Spectroscopic and Synthetic Profile of 2-Amino-6-benzyloxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-benzyloxypyridine

Cat. No.: B581361

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of **2-Amino-6-benzyloxypyridine**, a key intermediate in pharmaceutical research and development. The information presented herein is intended to support research efforts by providing reliable reference data and a reproducible synthetic methodology.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Amino-6-benzyloxypyridine**, facilitating its identification and characterization. The data has been compiled from various sources and is presented in a standardized format for ease of comparison.

Table 1: ^1H NMR Spectroscopic Data for 2-Amino-6-benzyloxypyridine[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.67	dd	5.1, 1.4	1H	Pyridine-H6
7.47 - 7.28	m	5H		Phenyl-H
6.94	dd	7.7, 1.4	1H	Pyridine-H4
6.57	dd	7.7, 5.1	1H	Pyridine-H5
5.35	s	2H		O-CH ₂
4.60	br s	2H		NH ₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ^{13}C NMR Spectroscopic Data for 2-Amino-6-benzyloxy- $\text{C}_6\text{H}_5\text{N}$ [2]

Chemical Shift (δ) ppm	Assignment
157.9	Pyridine-C6
149.2	Pyridine-C2
139.1	Pyridine-C4
137.2	Phenyl-C (quaternary)
128.6	Phenyl-CH
128.0	Phenyl-CH
127.9	Phenyl-CH
111.4	Pyridine-C5
107.2	Pyridine-C3
69.8	O-CH ₂

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data for 2-Amino-6-benzyloxyypyridine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3440 - 3300	Strong, Broad	N-H Stretch (Amino group)
3060 - 3030	Medium	C-H Stretch (Aromatic)
2950 - 2850	Medium	C-H Stretch (Aliphatic)
1620 - 1580	Strong	N-H Bend (Amino group) / C=C Stretch (Aromatic)
1490 - 1450	Medium	C=C Stretch (Aromatic)
1250 - 1200	Strong	C-O Stretch (Aryl ether)
1100 - 1000	Strong	C-O Stretch (Alkyl ether)
750 - 690	Strong	C-H Bend (Aromatic, out-of-plane)

Table 4: Mass Spectrometry (MS) Data for 2-Amino-6-benzyloxyypyridine[1]

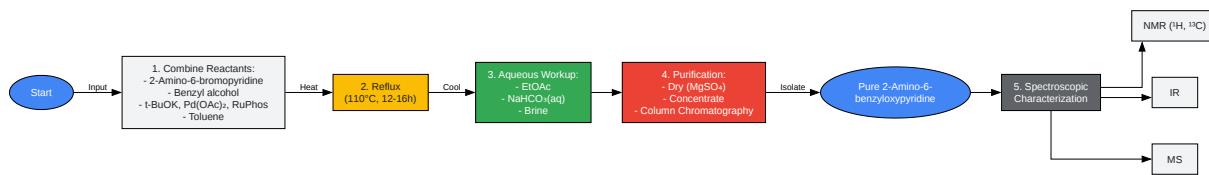
m/z	Relative Intensity (%)	Assignment
200.1	100	[M] ⁺ (Molecular Ion)
109.1	45	[M - C ₇ H ₇ O] ⁺
91.1	85	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocol: Synthesis of 2-Amino-6-benzyloxyypyridine

This section details a robust and scalable protocol for the synthesis of **2-Amino-6-benzyloxyypyridine** from 2-amino-6-bromopyridine.

Materials and Reagents:

- 2-Amino-6-bromopyridine
- Benzyl alcohol
- Potassium tert-butoxide (t-BuOK)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
- Toluene, anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes


Procedure:

- **Reaction Setup:** To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-bromopyridine (1.0 eq), potassium tert-butoxide (2.0 eq), palladium(II) acetate (0.02 eq), and RuPhos (0.04 eq).
- **Solvent and Reagent Addition:** Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous toluene, followed by benzyl alcohol (1.2 eq) via syringe.
- **Reaction:** Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford **2-Amino-6-benzyloxypyridine** as a solid.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of **2-Amino-6-benzyloxypyridine**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and characterization of **2-Amino-6-benzyloxypyridine**.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Amino-6-benzyloxypyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b581361#spectroscopic-data-for-2-amino-6-benzyloxypyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com